2-Bromo-1-(4-chlorophenyl)propan-1-one
Overview
Description
The compound "2-Bromo-1-(4-chlorophenyl)propan-1-one" is a brominated ketone with a chlorophenyl group. It is structurally related to various other compounds that have been synthesized and studied for their electronic, structural, and reactivity properties. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, chloro, and phenyl substituents have been investigated, providing insights into the potential characteristics of "2-Bromo-1-(4-chlorophenyl)propan-1-one".
Synthesis Analysis
The synthesis of related brominated and chlorinated compounds typically involves halogenation reactions and coupling processes. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, other compounds with chlorophenyl groups have been synthesized using various starting materials and conditions, such as the use of 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . These methods could potentially be adapted for the synthesis of "2-Bromo-1-(4-chlorophenyl)propan-1-one".
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted compounds has been extensively studied using techniques like X-ray diffraction and vibrational spectroscopy . These studies reveal the conformational preferences and electronic distributions within the molecules. For example, the conformational isomerism of halohydrins has been analyzed, showing a preference for the gauche orientation due to hyperconjugation . This information can be extrapolated to predict the likely conformational stability of "2-Bromo-1-(4-chlorophenyl)propan-1-one".
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted compounds is influenced by the presence of electron-withdrawing groups, such as the carbonyl and halogen atoms. These groups can affect the site selectivity in bromination reactions . The electronic properties, such as HOMO and LUMO energies, provide insights into the chemical activity of the molecules . The presence of the bromo and chloro substituents in "2-Bromo-1-(4-chlorophenyl)propan-1-one" would likely make it a reactive intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted compounds are characterized by their vibrational spectra, molecular electrostatic potential, and non-linear optical (NLO) properties . The vibrational spectral analysis helps in understanding the bond strengths and the molecular geometry. The molecular electrostatic potential provides information on the regions of the molecule that are prone to nucleophilic and electrophilic attacks . The NLO properties are indicative of the potential application of these compounds in materials science, particularly in the development of new materials with desirable electronic properties .
Scientific Research Applications
Computational Study of Nucleophilic Substitution Reactions
2-Bromo-1-(4-chlorophenyl)propan-1-one has been computationally studied in nucleophilic substitution reactions with imidazole. This research utilized Density Functional Theory (DFT) calculations, providing insights into the chemical species involved in these reactions. The study involved various calculations such as Single Point Energy, geometry optimizations, and vibrational analysis, which are crucial for understanding the reactivity and properties of these compounds (Erdogan & Erdoğan, 2019).
Optical and Charge Transport Properties
Investigations into the linear optical, second and third-order nonlinear optical (NLO) properties, as well as charge transport properties of 2-bromo-1-(4-chlorophenyl)propan-1-one derivatives, have been carried out. These studies are essential for their potential applications in semiconductor devices. The research combines experimental techniques like UV-vis-NIR and Photoluminescence spectroscopy with quantum chemical calculations, highlighting their suitability as materials in organic semiconductor devices (Shkir et al., 2019).
Suzuki Cross-Coupling Reaction and Electronic Properties
The compound has been synthesized and used in Pd-catalyzed Suzuki cross-coupling reactions, leading to the creation of various derivatives. This study explored the electronic properties, molecular orbital analysis, and non-linear optical properties of these derivatives, providing valuable information for their potential use in electronic applications (Nazeer et al., 2020).
Synthesis and Analysis of Enantiomerically Pure Derivatives
Research has been conducted on the synthesis of enantiomerically pure derivatives of 2-bromo-1-(4-chlorophenyl)propan-1-one. This process involved a 7-step synthesis starting from a related compound. The absolute configurations of the products were determined by single-crystal X-ray diffractions, showcasing the compound's potential in creating optically active substances (Zhang et al., 2014).
In Vitro Antifungal Activity
Derivatives of 2-bromo-1-(4-chlorophenyl)propan-1-one have been synthesized and their in vitro antifungal activity against Candida strains evaluated. The study used copper-catalyzed azide alkyne cycloaddition for the synthesis, and the antifungal properties were tested using the microdilution broth method, indicating potential applications in antifungal drug development (Lima-Neto et al., 2012).
Molecular Dynamics and DFT Studies on Corrosion Inhibition
2-Bromo-1-(4-chlorophenyl)propan-1-one derivatives have been studied for their corrosion inhibition properties on mild steel using DFT calculations and molecular dynamics simulations. The research provides insights into the electronic properties and interaction strengths with metal surfaces, important for applications in corrosion protection (Saady et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKMPXRILWVZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396420 | |
Record name | 2-bromo-1-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chlorophenyl)propan-1-one | |
CAS RN |
877-37-2 | |
Record name | 2-Bromo-1-(4-chlorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-chlorophenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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